molecular formula C7H7NO3S B14259000 (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 185449-46-1

(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14259000
CAS No.: 185449-46-1
M. Wt: 185.20 g/mol
InChI Key: JVZDVAAIYWUFTG-BYPYZUCNSA-N
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Description

(6S)-8-Oxo-4-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound is known for its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps. One efficient and practical seven-step procedure has been described for the synthesis of a related compound, (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, with an overall yield of 49% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes described in academic literature can potentially be scaled up for industrial applications. The key challenges in industrial production include the need for highly selective reactions and the handling of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like THF or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with bacterial enzymes. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, which are essential for cell wall construction. This leads to the weakening and eventual lysis of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its ability to inhibit a broad range of bacterial enzymes. This makes it a valuable compound in the development of new antibiotics and other pharmaceutical agents.

Properties

CAS No.

185449-46-1

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

(6S)-8-oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C7H7NO3S/c9-6-1-4-2-12-3-5(7(10)11)8(4)6/h3-4H,1-2H2,(H,10,11)/t4-/m0/s1

InChI Key

JVZDVAAIYWUFTG-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H]2CSC=C(N2C1=O)C(=O)O

Canonical SMILES

C1C2CSC=C(N2C1=O)C(=O)O

Origin of Product

United States

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